Boc-His(Dnp)-OH

Catalog No.
S662949
CAS No.
25024-53-7
M.F
C17H19N5O8
M. Wt
421.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Dnp)-OH

CAS Number

25024-53-7

Product Name

Boc-His(Dnp)-OH

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C17H19N5O8

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1

InChI Key

KPGVUOQMOHGHEW-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Synonyms

Boc-His(Dnp)-OH;25024-53-7;ST067128;Nalpha-Boc-N(im)-2,4-dinitrophenyl-L-histidine;(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[1-(2,4-DINITROPHENYL)IMIDAZOL-4-YL]PROPANOICACID;EINECS246-569-0;PubChem18935;AC1L3KIL;15287_ALDRICH;SCHEMBL7284653;L-Histidine,N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-;15287_FLUKA;MolPort-003-926-738;C17H19N5O8;ACT06561;ZINC2539568;CB-081;AKOS015908391;AKOS015924153;AJ-38893;AK-49605;AM000302;AM039728;SC-09580;FT-0638486

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Peptide Synthesis

Boc-His(Dnp)-OH is a protected amino acid building block commonly employed in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds.

During SPPS, Boc-His(Dnp)-OH functions as a protected form of the amino acid L-histidine. The "Boc" (tert-butyloxycarbonyl) group protects the amino group (NH2) of histidine, preventing it from reacting prematurely during the synthesis process. The "Dnp" (2,4-dinitrophenyl) group serves as a temporary protecting group for the imidazole side chain of histidine, which is essential for its chemical properties.

Once incorporated into the growing peptide chain, the "Boc" and "Dnp" groups are selectively removed under specific conditions, revealing the free amino and imidazole groups of histidine, allowing it to participate in the final peptide structure and function [].

Here are some additional details about the use of Boc-His(Dnp)-OH in SPPS:

  • High purity: Commercially available Boc-His(Dnp)-OH is typically offered with a purity of ≥98%, ensuring reliable and reproducible peptide synthesis [, ].
  • Solubility: This compound is readily soluble in various organic solvents commonly used in SPPS, such as dimethyl sulfoxide (DMSO) [].
  • Optical activity: Boc-His(Dnp)-OH exhibits a specific optical rotation, indicating its chirality and ensuring the correct stereochemistry of the synthesized peptide [].
  • Boc-His(Dnp)-OH is a derivative of the amino acid L-histidine [].
  • It contains a protecting group, Boc (tert-Butyloxycarbonyl), on the amino group (Nα) of histidine [].
  • Another protecting group, Dnp (2,4-dinitrophenyl), is attached to the imidazole side chain of histidine [].

Molecular Structure Analysis

  • Boc-His(Dnp)-OH has a complex structure containing several functional groups [].
  • The key features include:
    • A central histidine scaffold with an imidazole ring [].
    • A Boc group on the Nα amino group, which prevents unwanted reactions at this site during peptide synthesis [].
    • A Dnp group on the imidazole side chain, which also serves as a protecting group but with different removal properties compared to Boc [].

Chemical Reactions Analysis

  • Boc-His(Dnp)-OH is a key building block used in a chemical reaction called Boc solid-phase peptide synthesis (Boc SPPS) [, ].
  • In Boc SPPS, amino acid derivatives like Boc-His(Dnp)-OH are coupled sequentially to build a peptide chain on a solid support [].
  • The specific reactions involved include:
    • Peptide bond formation between the C-terminus of one amino acid and the Nα amino group of another [].
    • Cleavage of the Boc protecting group to reveal the free amino group for further chain elongation [].

Physical And Chemical Properties Analysis

  • Boc-His(Dnp)-OH is typically a white to yellowish powder [, ].
  • Specific data on melting point, boiling point, and solubility is not readily available due to its use as a building block in synthesis rather than a standalone compound.
  • No specific data on the toxicity of Boc-His(Dnp)-OH is readily available.
  • As a general precaution, most chemicals should be handled with care while wearing appropriate personal protective equipment (PPE) [].

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

25024-53-7

Wikipedia

N-(tert-Butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine

General Manufacturing Information

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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